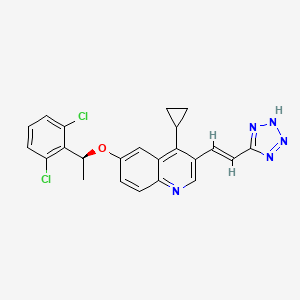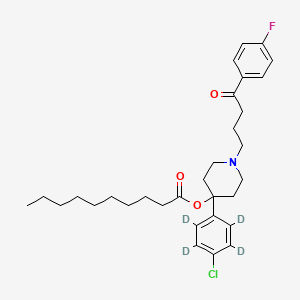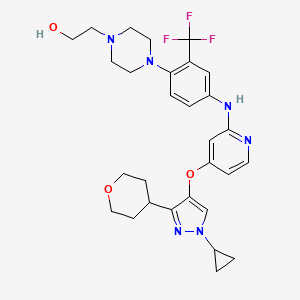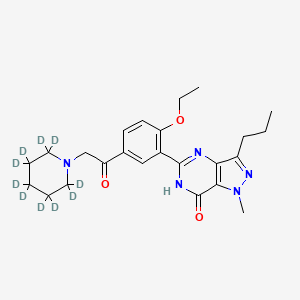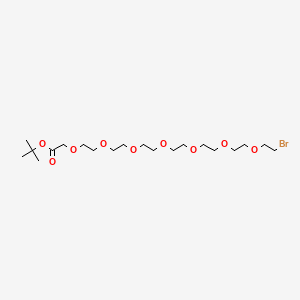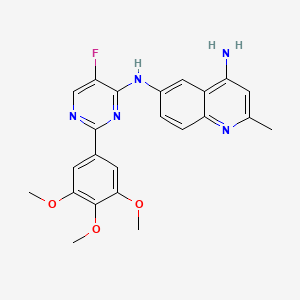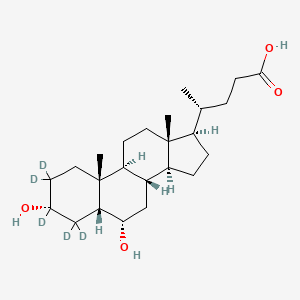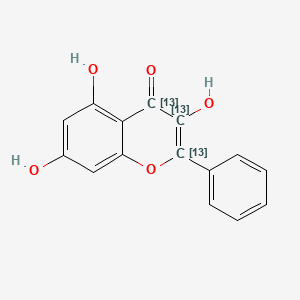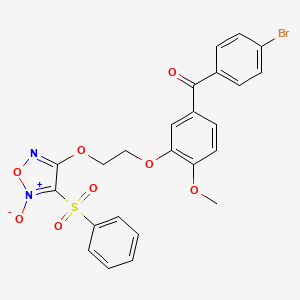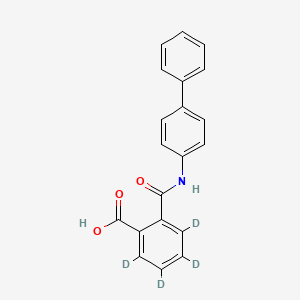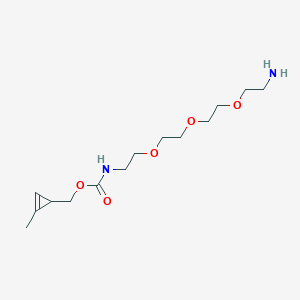
24(R/S),25-epoxycholesterol-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
24(R/S),25-epoxycholesterol-d6: is a deuterated side-chain substituted oxysterol. It is a derivative of 24(R/S),25-epoxycholesterol, where six hydrogen atoms are replaced by deuterium atoms. This compound is primarily used as a surrogate sterol standard in the quantitative analysis of extracted sterol samples from cultured cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 24(R/S),25-epoxycholesterol-d6 involves the deuteration of 24(R/S),25-epoxycholesterol. The process typically includes the use of deuterated reagents to replace hydrogen atoms with deuterium. Specific reaction conditions and reagents used in the synthesis are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents. The compound is then purified to achieve a high level of deuteration and purity, typically greater than 99% .
Chemical Reactions Analysis
Types of Reactions: 24(R/S),25-epoxycholesterol-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as chromic acid or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used to reduce the compound.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxysterol derivatives, while reduction may produce deuterated alcohols .
Scientific Research Applications
Chemistry: 24(R/S),25-epoxycholesterol-d6 is used as a mechanistic tracer to study the role of steroid hormones in various chemical processes. It is also employed as a reference standard for mass spectrometry .
Biology: In biological research, this compound is used to investigate cholesterol homeostasis and hepatic cholesterol metabolism. It modulates the activation of sterol regulatory element-binding proteins (SREBPs) and is involved in the mevalonate pathway .
Medicine: this compound is studied for its potential therapeutic applications in treating diseases related to cholesterol metabolism and homeostasis. It is also used in research on demyelinating diseases, where it promotes oligodendrocyte formation .
Industry: In the industrial sector, this compound is used in the production of deuterated compounds for various applications, including pharmaceuticals and biochemical research .
Mechanism of Action
The mechanism of action of 24(R/S),25-epoxycholesterol-d6 involves its role in cholesterol homeostasis. It modulates hepatic cholesterol metabolism by inhibiting the activation of sterol regulatory element-binding proteins (SREBPs). This inhibition affects the mevalonate pathway, which is crucial for cholesterol synthesis . Additionally, the compound promotes oligodendrocyte formation by increasing the flux through the epoxycholesterol shunt pathway .
Comparison with Similar Compounds
- 24(R/S)-hydroxycholesterol-d7
- 22(S)-hydroxycholesterol-d7
- 7α,24(R/S)-dihydroxycholesterol-d7
- 5β,6β-epoxycholestanol-d7
Uniqueness: 24(R/S),25-epoxycholesterol-d6 is unique due to its specific deuteration pattern and its role in modulating cholesterol homeostasis. Unlike other similar compounds, it has a distinct mechanism of action involving the inhibition of SREBP activation and promotion of oligodendrocyte formation .
Properties
Molecular Formula |
C27H44O2 |
|---|---|
Molecular Weight |
406.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-4-[3,3-bis(trideuteriomethyl)oxiran-2-yl]butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H44O2/c1-17(6-11-24-25(2,3)29-24)21-9-10-22-20-8-7-18-16-19(28)12-14-26(18,4)23(20)13-15-27(21,22)5/h7,17,19-24,28H,6,8-16H2,1-5H3/t17-,19+,20+,21-,22+,23+,24?,26+,27-/m1/s1/i2D3,3D3 |
InChI Key |
OSENKJZWYQXHBN-LRCQYHTQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(C(O1)CC[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(CCC1C(O1)(C)C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


